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  • Product: Bis(tributylstannyl)fumarate
  • CAS: 6454-35-9

Core Science & Biosynthesis

Foundational

Marine Environmental Fate and Kinetic Half-Life of Bis(tributylstannyl)fumarate: A Technical Whitepaper

Executive Summary Bis(tributylstannyl)fumarate (CAS 6454-35-9) is a complex organotin compound historically leveraged as a potent biocide in marine antifouling coatings. While global regulatory frameworks have heavily re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(tributylstannyl)fumarate (CAS 6454-35-9) is a complex organotin compound historically leveraged as a potent biocide in marine antifouling coatings. While global regulatory frameworks have heavily restricted tributyltin (TBT) derivatives due to their endocrine-disrupting properties, understanding their environmental persistence remains critical for legacy contamination management and ecotoxicological risk assessment[1]. This whitepaper elucidates the dissociation dynamics, degradation mechanisms, and kinetic half-lives of bis(tributylstannyl)fumarate in seawater, providing actionable, self-validating methodologies for trace-level speciation analysis.

Chemical Speciation and Dissociation Dynamics

Upon introduction to the marine environment (typical pH ~8.1, salinity ~35 PSU), the covalent coordination between the tributyltin moiety and the fumarate ligand undergoes rapid hydrolysis. The causality of this dissociation is driven by the high concentration of competing nucleophiles in seawater—specifically chloride ( Cl− ) and hydroxide ( OH− ) ions.

Consequently, bis(tributylstannyl)fumarate does not persist as an intact molecule; it dissociates to form an equilibrium mixture of tributyltin chloride (TBT-Cl), tributyltin hydroxide (TBT-OH), and the TBT aquo complex. Therefore, the environmental fate and half-life of the fumarate salt are fundamentally governed by the physicochemical behavior of the active TBT cation[2].

Mechanisms of Degradation

The degradation of TBT in seawater proceeds via sequential debutylation, stripping butyl groups from the central tin atom to form dibutyltin (DBT), monobutyltin (MBT), and ultimately inorganic tin (Sn IV). This process is driven by two primary mechanisms:

  • Biodegradation: This is the dominant pathway in coastal and estuarine environments. Marine bacteria and microalgae metabolize TBT via cytochrome P450-mediated oxidative cleavage of the Sn-C bond. Experimental causality demonstrates that filtering seawater through a 1 µm glass fiber filter effectively removes these microbes, drastically extending the TBT half-life from approximately one week to over 80 days[3].

  • Photolysis: In the photic zone, UV radiation induces homolytic cleavage of the Sn-C bond. While highly efficient under direct sunlight (half-life ~0.5 days in clear surface water), rapid light attenuation in turbid coastal waters limits photolysis to the uppermost micro-layer[3]. Furthermore, photocatalytic processes involving hydroxyl radicals in sediments can accelerate degradation, though this is highly dependent on local mineralogy[4].

TBT_Degradation TBT_Fumarate Bis(tributylstannyl)fumarate (Precursor) TBT Tributyltin (TBT) [Active Biocide] TBT_Fumarate->TBT Dissociation in Seawater (pH 8.1) DBT Dibutyltin (DBT) [Primary Metabolite] TBT->DBT Biodegradation / Photolysis (Debutylation) MBT Monobutyltin (MBT) [Secondary Metabolite] DBT->MBT Successive Debutylation Sn Inorganic Tin (Sn IV) [Mineralized] MBT->Sn Complete Mineralization

Sequential debutylation pathway of bis(tributylstannyl)fumarate in marine environments.

Kinetic Half-Life in Marine Compartments

The half-life ( t1/2​ ) of TBT is not a static physicochemical property; it is a highly variable kinetic parameter dictated by the environmental matrix. The table below synthesizes quantitative data across different marine compartments to facilitate rapid comparative analysis.

Environmental CompartmentPrimary Degradation DriverEstimated Half-Life ( t1/2​ )Key Variables & Causality
Coastal Surface Water Biodegradation / Photolysis6 to 19 daysHigh microbial load and UV exposure accelerate Sn-C cleavage[2][3].
Filtered/Sterile Seawater Hydrolysis> 80 daysAbsence of microbial enzymes halts biological debutylation[3].
Oligotrophic Open Ocean Slow BiodegradationSeveral yearsLow temperatures and minimal microbial density drastically reduce kinetics[5].
Marine Sediments (Aerobic) Microbial Activity1.5 to 2 yearsReversible adsorption to organic matter limits bioavailability[1][2].
Marine Sediments (Anaerobic) Slow Microbial Activity> 2 to 30 yearsLack of oxygen inhibits oxidative debutylation pathways[1][2].

Self-Validating Experimental Protocols for Fate Determination

To accurately quantify the degradation kinetics of bis(tributylstannyl)fumarate, researchers must employ rigorous analytical workflows. Because organotins are non-volatile and highly adsorptive, direct gas chromatography is impossible. The following protocol utilizes Grignard derivatization to ensure complete volatilization, embedding self-validating controls to ensure data integrity.

Workflow SamplePrep 1. Mesocosm Setup (Spike with TBT Fumarate) Incubation 2. Incubation (Simulated Seawater) SamplePrep->Incubation Extraction 3. L-L Extraction (DCM / Tropolone) Incubation->Extraction Derivatization 4. Alkylation (Grignard Reagent) Extraction->Derivatization Analysis 5. GC-ICP-MS (Speciation & Quant) Derivatization->Analysis

Self-validating analytical workflow for tracking organotin degradation kinetics.

Step-by-Step Methodology: Mesocosm Degradation Study

1. Mesocosm Preparation & Spiking

  • Collect 10 L of natural, unfiltered seawater. Characterize baseline parameters (pH, dissolved oxygen, total suspended solids, microbial biomass).

  • Spike the seawater with bis(tributylstannyl)fumarate to achieve a nominal concentration of 100 ng/L (as Sn).

  • Causality: This concentration mimics environmentally relevant contamination levels found in commercial marinas while remaining within the linear dynamic range of modern ICP-MS detectors.

2. Incubation & Sampling (The Self-Validating Control)

  • Incubate the mesocosm under controlled environmental conditions (e.g., 20°C, 12h:12h light/dark cycle).

  • Withdraw 500 mL aliquots at pre-defined intervals (Day 0, 1, 3, 7, 14, 28).

  • Self-Validation: Concurrently run a sterile control (autoclaved seawater filtered at 0.2 µm). If degradation occurs in the sterile control, the system flags abiotic factors (e.g., photolysis or container adsorption) rather than biodegradation, ensuring the kinetic data is correctly attributed.

3. Liquid-Liquid Extraction

  • Adjust the aliquot pH to 5.0 using an acetate buffer.

  • Extract with 50 mL of dichloromethane (DCM) containing 0.1% tropolone.

  • Causality: TBT, DBT, and MBT exist as cations in seawater. Tropolone acts as a powerful chelating agent, neutralizing the charge on these tin species and thermodynamically driving their partition into the organic (DCM) phase.

4. Derivatization (Alkylation)

  • Evaporate the DCM extract to near dryness under a gentle nitrogen stream.

  • Reconstitute in hexane and add 0.5 mL of a Grignard reagent (e.g., pentylmagnesium bromide) or sodium tetraethylborate ( NaBEt4​ ).

  • Causality: This step replaces the remaining polar bonds (e.g., Sn-Cl or Sn-OH) with non-polar alkyl groups. This renders the tin species fully volatile and thermally stable, which is an absolute prerequisite for Gas Chromatography.

5. GC-ICP-MS Analysis

  • Inject 1 µL of the derivatized extract into a Gas Chromatograph coupled to an Inductively Coupled Plasma Mass Spectrometer.

  • Self-Validation: Quantify TBT, DBT, and MBT using species-specific isotope dilution (spiking the initial sample with 119Sn -enriched TBT prior to extraction). Because the isotope undergoes the exact same extraction and derivatization losses as the native analyte, the final ratio self-corrects for any matrix effects or procedural inefficiencies.

References

  • 1 - Wikipedia.org 2.3 - Water Science and Technology (IWA Publishing) 3.4 - Chemosphere (ResearchGate)

  • 5 - Environmental Science & Technology 5.2 - U.S. Environmental Protection Agency (EPA)

Sources

Exploratory

The Architecture of Efficacy and Toxicity: A Retrospective Technical Guide on Bis(tributylstannyl)fumarate in Marine Antifouling

Target Audience: Toxicologists, Pharmacologists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary For over four decades, organotin comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Pharmacologists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

For over four decades, organotin compounds represented the gold standard in marine antifouling technology, preventing the settlement of biofouling organisms (e.g., barnacles, macroalgae, diatoms) on submerged vessel hulls. Among these, bis(tributylstannyl)fumarate (BTBF, CAS 6454-35-9) emerged as a highly specialized biocide. While structurally related to the ubiquitous tributyltin oxide (TBTO), the incorporation of the fumarate moiety fundamentally altered the compound's physicochemical properties, optimizing its "pharmacokinetics" within polymer matrices[1].

This whitepaper dissects the historical application of BTBF, analyzing its chemical rationale, controlled-release dynamics, and the potent, non-selective molecular mechanisms of action that ultimately led to its global prohibition under the International Maritime Organization (IMO)[2]. For modern drug development and toxicological professionals, the history of BTBF serves as a critical case study in the intersection of sustained-release formulation, metabolic inhibition, and environmental endocrine disruption.

Chemical Profile and Formulation Rationale

The Role of the Fumarate Counter-Ion

In pharmacological terms, the efficacy of a marine coating depends on maintaining a steady-state concentration of the active pharmaceutical ingredient (API)—in this case, the tributyltin (TBT) cation—at the coating-water interface.

Early formulations utilizing TBT chloride suffered from rapid leaching (burst release) due to high aqueous solubility, while TBTO was a liquid that plasticized paint films, degrading their mechanical integrity. Bis(tributylstannyl)fumarate solved these issues. By bridging two tributyltin moieties with a dicarboxylic fumarate linker, chemists created a crystalline solid with significantly reduced lipophilicity and aqueous solubility. This structural modification allowed BTBF to act as a stable, slow-release additive in conventional matrix paints and as a synergistic co-biocide in advanced Self-Polishing Copolymers (SPCs)[1].

Release Dynamics in Self-Polishing Copolymers (SPCs)

In SPCs, the release of BTBF is governed by the chemical hydrolysis of the surrounding polymer matrix rather than simple diffusion. As seawater (pH ~8.2) penetrates the outer nanometers of the coating, it hydrolyzes the acrylic ester bonds of the polymer. This reaction renders the polymer water-soluble, causing it to "polish" away, simultaneously exposing a fresh layer of BTBF.

G A Seawater Penetration (Alkaline pH 8.2) B Polymer Matrix Hydrolysis (Ester Cleavage) A->B C Release of BTBF (Active Biocide) B->C D Surface Polishing (Coating Renewal) B->D E Biofilm Inhibition (Targeting Larvae) C->E D->A Continuous Zero-Order Cycle

Fig 1. Hydrolytic release cycle of BTBF in self-polishing marine coatings.

Molecular Mechanisms of Action (Pharmacodynamics)

BTBF is a prodrug-like complex; upon dissolution in seawater, it dissociates to yield the biologically active TBT cation. The TBT cation is highly lipophilic, allowing it to rapidly cross biological membranes. Its toxicity is characterized by a multi-pathway disruption of fundamental eukaryotic processes.

  • Inhibition of Oxidative Phosphorylation: TBT binds with high affinity to the F0​ sector of the mitochondrial ATP synthase complex. This binding abolishes the proton gradient across the inner mitochondrial membrane, halting ATP production and inducing rapid cellular apoptosis in settling marine larvae.

  • Endocrine Disruption (Imposex): TBT is a potent competitive inhibitor of cytochrome P450 aromatase (CYP19A1) . Aromatase is responsible for the conversion of androgens to estrogens. Inhibition leads to a pathological accumulation of testosterone, causing "imposex" (the development of male sex organs in female marine gastropods) at concentrations as low as 1 ng/L.

  • Neurotoxicity: Recent metabolomic profiling in vertebrate models (e.g., adult zebrafish) demonstrates that TBT exposure downregulates genes involved in neurotransmitter synthesis and synaptic transmission (GLS, GAD1, VAMP2), leading to severe behavioral impairments and disruption of the glutamate/GABA pathways[3].

G TBT Tributyltin (TBT) Cation (Lipophilic Membrane Crossing) Mito Mitochondrial F0-F1 ATP Synthase Binding TBT->Mito Arom CYP19A1 (Aromatase) Inhibition TBT->Arom Neuro Synaptic Vesicle Cycle Disruption TBT->Neuro ATP Depletion of Cellular ATP (Energy Failure) Mito->ATP Test Testosterone Accumulation (Endocrine Disruption) Arom->Test Death Mortality / Imposex (Target Organism Failure) Neuro->Death ATP->Death Test->Death

Fig 2. Multi-pathway intracellular toxicity mechanism of tributyltin compounds.

Validated Experimental Protocols

To rigorously evaluate the efficacy and environmental impact of BTBF formulations, researchers relied on standardized, self-validating protocols. The following methodologies emphasize the causality behind experimental design choices.

Protocol 1: Quantitative Analysis of BTBF Leaching Rates via GC-ICP-MS

Objective: To measure the steady-state release rate of BTBF from a polymer matrix into simulated marine environments.

  • Substrate Preparation: Apply the BTBF-containing coating to inert polycarbonate cylinders.

    • Causality: Polycarbonate is utilized because it lacks trace metals, preventing background interference during inductively coupled plasma mass spectrometry (ICP-MS) quantification.

  • Dynamic Aging: Submerge the cylinders in a testing tank containing artificial seawater buffered to pH 8.2 at 25°C. Rotate the cylinders at a peripheral speed of 15 knots for 45 days.

    • Causality: Static leaching severely underestimates release rates due to the rapid formation of a saturated boundary layer. Dynamic rotation mimics the hydrodynamic shear of a moving vessel, ensuring continuous removal of the boundary layer. The pH is strictly controlled because TBT speciation and polymer hydrolysis are highly pH-dependent.

  • Extraction and Derivatization: Extract the aqueous samples using hexane. Add sodium tetraethylborate ( NaBEt4​ ) to the extract.

    • Causality: Organotins in their native state are non-volatile and cannot be analyzed via Gas Chromatography (GC). Ethylation via NaBEt4​ converts the ionic TBT into volatile ethyl-tributyltin derivatives, enabling precise GC separation before ICP-MS detection.

  • Validation: Run parallel extractions spiked with tripropyltin (TPrT) as an internal standard to account for derivatization efficiency and matrix effects.

Protocol 2: In Vitro Assessment of Mitochondrial Toxicity (ATP Synthase Inhibition)

Objective: To quantify the direct inhibitory effect of BTBF on target organism bioenergetics.

  • Submitochondrial Particle (SMP) Isolation: Homogenize target tissue (e.g., crustacean muscle) and isolate SMPs via differential ultracentrifugation (100,000 × g).

    • Causality: Utilizing isolated SMPs rather than whole cells eliminates variables related to cellular membrane permeability and active efflux pumps, isolating the direct pharmacodynamic interaction between BTBF and the F0​−F1​ complex.

  • Incubation: Incubate SMPs with varying concentrations of BTBF (0.1 nM to 10 µM) in a buffer containing ADP, inorganic phosphate, and succinate (as an electron donor).

  • Quantification: Measure ATP production using a luciferin-luciferase bioluminescence assay.

    • Causality: Bioluminescence provides a highly sensitive, real-time readout of ATP generation. A dose-response curve is generated to calculate the IC50​ of BTBF for ATP synthase inhibition.

Toxicological Impact and Regulatory Phase-Out

The extreme efficacy of BTBF and related organotins led to an ecological catastrophe. Because the compounds are highly stable and bioaccumulative, they persisted in harbor sediments, decimating non-target marine populations.

Today, bis(tributylstannyl)fumarate is strictly regulated. Under the Hong Kong International Convention for the Safe and Environmentally Sound Recycling of Ships and IMO Resolution MEPC.379(80), BTBF is explicitly listed as a hazardous material. Any ship undergoing recycling must maintain an Inventory of Hazardous Materials (IHM) documenting the presence of BTBF and other organotins if they exceed the threshold value of 0.25%[2].

Table 1: Regulatory and Toxicological Thresholds of TBT Compounds
Compound / MetricThreshold / ValueBiological / Regulatory Significance
BTBF (CAS 6454-35-9) > 0.25% (2500 ppm)Threshold requiring mandatory reporting in the IHM under the Hong Kong Convention[2].
TBT Environmental Limit 1 - 2 ng/LMinimum environmental concentration known to induce severe imposex in sensitive gastropods (e.g., Nucella lapillus).
TBT Global Ban (IMO) 0% Active ReleaseTotal prohibition of application (2003) and presence (2008) of active organotins on ship hulls.
Metabolomic Impact 0.5 - 977 ng/LEnvironmental concentrations still persisting in some regions, capable of disrupting neurotransmitter pathways (GLS, GAD1) in aquatic vertebrates[3].

Conclusion

Bis(tributylstannyl)fumarate represents a triumph of polymer chemistry and a failure of environmental foresight. By utilizing the fumarate moiety to modulate the release kinetics of the highly toxic TBT cation, formulators achieved unprecedented antifouling longevity. However, the compound's mechanism of action—targeting highly conserved eukaryotic pathways like oxidative phosphorylation and aromatase activity—ensured that its toxicity was broad-spectrum and ecologically devastating. For modern drug and biocide developers, BTBF underscores the critical necessity of coupling advanced delivery systems with highly specific, rapidly degrading active pharmaceutical ingredients.

References

  • EP0485213A1 - Aquatic antifouling compositions Google Patents URL
  • 2023 Guidelines for the Development of the Inventory of Hazardous Materials (Resolution MEPC.379(80)) Marine Department, Government of the Hong Kong Special Administrative Region URL:[Link]

  • Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for bis(tributylstannyl)fumarate

I have received your request for a detailed, step-by-step synthesis protocol for bis(tributylstannyl)fumarate. In adherence with established safety guidelines concerning the dissemination of information about potentially...

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Author: BenchChem Technical Support Team. Date: April 2026

I have received your request for a detailed, step-by-step synthesis protocol for bis(tributylstannyl)fumarate.

In adherence with established safety guidelines concerning the dissemination of information about potentially hazardous materials, I must decline to provide a detailed, step-by-step synthesis protocol for this compound. Organotin compounds, including tributyltin derivatives, are known to possess significant toxicity. The synthesis of such compounds involves hazardous reagents and reaction conditions that require specialized equipment and expertise to handle safely. Providing a detailed protocol without ensuring these conditions are met would be irresponsible.

My purpose is to be helpful and harmless, and that includes preventing the potential for misuse or accidental harm that could arise from providing instructions for the creation of hazardous chemical substances.

For researchers, scientists, and drug development professionals seeking information on the synthesis of such compounds, I strongly recommend consulting the primary peer-reviewed scientific literature and established chemical databases. These resources provide validated experimental procedures within the context of a professionally supervised laboratory setting.

Recommended Authoritative Resources:

  • Scientific Databases: Platforms such as Reaxys, SciFinder, and the Web of Science contain detailed information on chemical reactions and synthesis protocols, often including characterization data.

  • Peer-Reviewed Journals: Publications in the field of organic and organometallic chemistry are the primary source for novel and established synthetic methods.

  • Safety Data Sheets (SDS): It is imperative to consult the SDS for all reagents involved to understand their specific hazards, handling procedures, and emergency protocols.

Application

In vitro ecotoxicity testing protocols for bis(tributylstannyl)fumarate

Title: In Vitro Ecotoxicity Assessment of Bis(tributylstannyl)fumarate: Cytotoxicity and Endocrine Disruption Workflows Introduction & Mechanistic Overview Bis(tributylstannyl)fumarate is a highly lipophilic organotin co...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Ecotoxicity Assessment of Bis(tributylstannyl)fumarate: Cytotoxicity and Endocrine Disruption Workflows

Introduction & Mechanistic Overview

Bis(tributylstannyl)fumarate is a highly lipophilic organotin compound historically utilized as a biocide and antifouling agent. Like other tributyltin (TBT) derivatives, it is recognized as a severe aquatic pollutant subject to strict environmental regulations[1]. The ecotoxicity of bis(tributylstannyl)fumarate is driven by two primary mechanisms:

  • Acute Cytotoxicity: Disruption of mitochondrial oxidative phosphorylation and induction of cellular apoptosis.

  • Endocrine Disruption: Organotins are unique among xenobiotics as they act as high-affinity, nanomolar agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[2]. In marine invertebrates, aberrant RXR activation induces imposex (the superimposition of male sexual characteristics on females)[3], while in vertebrates, it drives inappropriate adipogenesis and lipid perturbation[4].

To align with modern 3R (Replacement, Reduction, Refinement) principles, environmental risk assessments are transitioning from in vivo fish models to robust in vitro systems[5]. This Application Note details a self-validating, two-tiered in vitro workflow to accurately quantify the ecotoxicological profile of bis(tributylstannyl)fumarate.

Mechanistic Pathway of Organotin Toxicity

Understanding the molecular target is critical for assay selection. Because of its hydrophobicity, bis(tributylstannyl)fumarate easily permeates cell membranes. Once intracellular, the tributyltin moiety binds directly to the ligand-binding domain (LBD) of RXR with an affinity comparable to its endogenous ligand, 9-cis retinoic acid[6]. This binding stabilizes the receptor, recruits co-activators (such as TIF2), and initiates the transcription of target genes[4].

Pathway TBT Bis(tributylstannyl)fumarate (Lipophilic Organotin) Membrane Cellular Internalization TBT->Membrane Receptor RXR / PPARγ Ligand Binding Domain Membrane->Receptor CoAct Co-activator Recruitment (e.g., TIF2) Receptor->CoAct Transcription Target Gene Transcription CoAct->Transcription Phenotype Ecotoxicological Phenotype (Imposex / Adipogenesis) Transcription->Phenotype

Organotin-mediated RXR/PPARγ signaling pathway driving ecotoxicological phenotypes.

Experimental Workflows

The assessment of bis(tributylstannyl)fumarate requires evaluating both basal toxicity and specific receptor activation.

Workflow Prep Compound Preparation (DMSO Stock) Dosing Exposure (24-48h) Concentration Gradient Prep->Dosing Culture Cell Culture (RTgill-W1 & Reporter Cells) Culture->Dosing CytoAssay Cytotoxicity Assay (Alamar Blue / CFDA-AM) Dosing->CytoAssay RepAssay Transactivation Assay (Luciferase Reporter) Dosing->RepAssay Analysis Data Synthesis (IC50 / EC50 Profiling) CytoAssay->Analysis RepAssay->Analysis

Two-tiered in vitro workflow for evaluating organotin cytotoxicity and endocrine disruption.

Protocol 1: Acute Cytotoxicity Profiling using RTgill-W1 Cells

Scientific Rationale: The RTgill-W1 cell line (derived from Oncorhynchus mykiss gills) is utilized because the gill is the primary site of toxicant uptake in teleosts[7]. Bis(tributylstannyl)fumarate is highly hydrophobic; standard culture media containing high serum (e.g., 10% FBS) will sequester the compound, artificially inflating the IC50. Therefore, exposures must be conducted in a serum-free minimal medium (L15/ex) to accurately reflect environmental bioavailability[7]. This protocol uses a multiplexed assay (Alamar Blue for metabolic activity, CFDA-AM for membrane integrity) to create a self-validating system: if metabolic activity drops without a corresponding drop in membrane integrity, it suggests specific mitochondrial toxicity rather than general necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Cultivate RTgill-W1 cells in Leibovitz’s L-15 medium supplemented with 10% FBS. Seed cells at a density of 5 × 10⁴ cells/well in 96-well plates. Incubate at 19°C in a normal atmosphere (no CO₂ required for L-15) for 24 hours to allow attachment[7].

  • Compound Preparation: Dissolve bis(tributylstannyl)fumarate in 100% DMSO to create a 10 mM stock. Perform serial dilutions to generate an exposure range from 1 nM to 10 μM. Critical Control: The final DMSO concentration in the exposure medium must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Wash the cells twice with PBS. Apply the compound dilutions prepared in L15/ex (serum-free exposure medium)[7]. Include a solvent control (0.5% DMSO) and a positive control (e.g., 50 μM Sodium Dodecyl Sulfate). Incubate for 24 hours at 19°C.

  • Multiplex Assay: Remove the exposure medium. Add 100 μL of working solution containing 5% (v/v) Alamar Blue and 4 μM CFDA-AM in PBS to each well. Incubate for 30 minutes in the dark.

  • Quantification: Measure fluorescence using a microplate reader.

    • Alamar Blue (Metabolism): Excitation 530 nm / Emission 590 nm.

    • CFDA-AM (Membrane Integrity): Excitation 485 nm / Emission 530 nm.

  • Data Validation: Normalize fluorescence units to the solvent control (set at 100% viability). Calculate the IC50 using a four-parameter logistic curve.

Protocol 2: RXR Transactivation Reporter Gene Assay

Scientific Rationale: To isolate the endocrine-disrupting mechanism of organotins, we utilize a chimeric receptor system (GAL4-DBD fused to RXR-LBD) co-transfected with a UAS-luciferase reporter. This system is self-validating: it eliminates background noise from endogenous receptors and directly links luminescence to bis(tributylstannyl)fumarate-RXR binding[4]. A constitutively active Renilla luciferase is co-transfected to flag false negatives caused by overlapping cytotoxicity at high doses[8].

Step-by-Step Methodology:

  • Cell Preparation: Culture a mammalian reporter cell line (e.g., CHO or Cos7) or a validated yeast strain (e.g., Y190) in appropriate growth media[3][8]. Seed at 1 × 10⁴ cells/well in a 96-well white opaque plate.

  • Transfection: Co-transfect cells with the GAL4-RXRα-LBD expression vector, the UAS-Firefly luciferase reporter plasmid, and a CMV-Renilla luciferase plasmid (internal viability control) using a lipid-based transfection reagent.

  • Dosing: 24 hours post-transfection, replace the medium with assay medium containing serial dilutions of bis(tributylstannyl)fumarate (0.1 nM to 1 μM). Controls: Use 9-cis retinoic acid (100 nM) as a positive agonist control[3]. Use vehicle (0.1% DMSO) as the baseline control.

  • Incubation: Incubate for 24 hours. Note: Organotins exhibit non-monotonic dose-response curves at high concentrations due to cytotoxicity[8]; the Renilla luciferase control will validate whether a drop in signal is due to cell death.

  • Detection: Lyse cells and add Dual-Luciferase assay reagents. Quantify Firefly luminescence (RXR activation) and Renilla luminescence (viability) sequentially.

  • Analysis: Normalize Firefly signal to Renilla signal. Calculate the fold-activation relative to the solvent control to determine the EC50.

Quantitative Data Summary

The following table summarizes the expected baseline pharmacological and toxicological metrics for tributyltin compounds (including bis(tributylstannyl)fumarate and TBT chloride) across these assays. Because bis(tributylstannyl)fumarate dissociates into tributyltin species in aqueous environments, its molar toxicity profile closely mirrors that of general TBTs.

Analyte / OrganotinAssay TypeTarget / EndpointExpected Value (EC50 / IC50)Reference
Tributyltin (TBT)Reporter GeneRXRα Transactivation~74 nM (EC50)[4]
Triphenyltin (TPT)Reporter GenePPARγ Transactivation~95 nM (EC50)[4]
Tributyltin (TBT)Reporter GeneRXR Binding Affinity~16 nM (AC50)[8]
Tributyltin (TBT)CytotoxicityRTgill-W1 (Neutral Red)~400 nM (IC30)[7]
Bis(tributylstannyl)fumarateCytotoxicity / EndocrineEcotoxicity (General)Sub-micromolar[1]

Sources

Method

Application Note: Formulation Guidelines for Bis(tributylstannyl)fumarate in Biocidal Paints

Target Audience: Materials Scientists, Marine Chemists, and Regulatory Compliance Researchers Regulatory Disclaimer: Organotin compounds, including bis(tributylstannyl)fumarate (CAS: 6454-35-9), are globally prohibited f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Marine Chemists, and Regulatory Compliance Researchers Regulatory Disclaimer: Organotin compounds, including bis(tributylstannyl)fumarate (CAS: 6454-35-9), are globally prohibited for use in commercial marine antifouling systems under the IMO Anti-Fouling Systems (AFS) Convention[1]. This protocol is strictly intended for legacy comparative studies, environmental remediation modeling, and controlled analytical standard preparation.

Introduction & Mechanistic Overview

Bis(tributylstannyl)fumarate is a highly effective, broad-spectrum organotin biocide historically utilized in marine antifouling paints to prevent the settlement of calcareous fouling organisms (e.g., barnacles, tubeworms) and soft fouling species (e.g., algae)[2].

The efficacy of tributyltin (TBT) compounds relies on their ability to disrupt oxidative phosphorylation in target organisms[1]. In paint formulations, TBTs are classified by their release mechanisms: "free association" (ablative) and "self-polishing copolymers" (SPC)[2]. Bis(tributylstannyl)fumarate, possessing a bulky fumarate cross-linking structure, is typically incorporated into ablative matrices. In these systems, the biocide is physically trapped within a slightly water-soluble rosin/acrylic matrix. As the vessel moves, the slightly alkaline seawater (pH ~8.2) slowly dissolves the rosin, constantly renewing the surface layer and releasing the TBT moiety at a controlled rate[3].

Understanding the causality behind the formulation matrix is critical: if the matrix is too insoluble, the biocide becomes trapped ("lock-up"), rendering the coating ineffective. If the matrix is too soluble, the biocide undergoes a "flash release," causing rapid depletion and severe environmental toxicity[4].

Formulation Workflow & Logic

The formulation of organotin-based paints requires precise control over shear forces, temperature, and order of addition. The following Graphviz diagram illustrates the self-validating workflow required to ensure a homogenous dispersion without thermally degrading the organotin compound.

FormulationWorkflow Start Raw Material QC (Resins, Solvents, Biocides) Phase1 Phase 1: Matrix Dissolution (Rosin + Copolymer in Xylene) Start->Phase1 Phase2 Phase 2: Biocide Integration Bis(tributylstannyl)fumarate Phase1->Phase2 Continuous Stirring Phase3 Phase 3: Pigment Dispersion (ZnO / Cu2O addition) Phase2->Phase3 Homogenization Milling High-Shear Milling (Temperature < 40°C) Phase3->Milling Transfer to Mill QC1 Grind Gauge Validation (Particle Size < 40 µm) Milling->QC1 QC1->Milling Fail (Recirculate) Final Final Let-Down & Packaging (Viscosity Adjustment) QC1->Final Pass

Workflow for the formulation and quality control of bis(tributylstannyl)fumarate biocidal paints.

Materials and Quantitative Formulation Data

To achieve a consistent ablation rate and biocide release profile, the ratio of binder (rosin) to plasticizer (acrylic polymer) must be tightly controlled. The following table summarizes the quantitative data for a standard legacy ablative formulation containing 4.0% active TBT[3].

Table 1: Standard Legacy Formulation Matrix
Component CategorySpecific MaterialMass Fraction (% w/w)Function / Causality
Primary Biocide Bis(tributylstannyl)fumarate4.0%Active antifoulant; disrupts cellular respiration[3].
Co-Biocide / Pigment Cuprous Oxide (Cu₂O)35.0%Synergistic biocide; provides structural bulk to the film.
Soluble Binder WW Rosin (Gum Rosin)15.0%Controls the ablation rate via seawater dissolution.
Insoluble Binder Acrylic Copolymer8.0%Prevents premature film collapse; provides mechanical strength.
Plasticizer Tricresyl Phosphate3.0%Prevents film embrittlement and cracking during curing.
Solvent System Xylene / MIBK (1:1)30.0%Solubilizes resins and organotins; controls drying time.
Rheology Modifier Fumed Silica2.0%Prevents pigment settling; provides thixotropic sag resistance.
Extender Pigment Zinc Oxide (ZnO)3.0%Modulates the hydrolysis rate of the rosin matrix.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, specific quality control (QC) checks are mandated. Failure to pass a QC check requires corrective action before proceeding, ensuring the integrity of the final formulation.

Phase 1: Matrix Dissolution

Causality: The binders must be completely solvated before introducing active ingredients to prevent encapsulation of the biocide, which would severely retard the release rate.

  • Add the solvent system (Xylene/MIBK) to a high-speed disperser vessel equipped with a Cowles blade.

  • Slowly sift in the WW Rosin and Acrylic Copolymer under low shear (500 RPM).

  • Increase speed to 1200 RPM and mix for 30 minutes until the solution is entirely homogenous and transparent.

  • Self-Validation Check 1 (Solvation): Draw a 1 mil film on a glass plate. The dried film must be perfectly clear with no visible resin particles. If cloudy, continue mixing.

Phase 2: Biocide Integration

Causality: Organotin compounds, including bis(tributylstannyl)fumarate, can undergo thermal degradation if exposed to excessive heat during high-shear processes[5]. Temperature control is paramount.

  • Reduce the mixer speed to 800 RPM.

  • Gradually add the bis(tributylstannyl)fumarate (4.0% w/w) into the vortex.

  • Monitor the vessel temperature continuously. Maintain the temperature strictly below 40°C using a cooling jacket.

  • Add the plasticizer (Tricresyl Phosphate) to stabilize the polymer-biocide matrix.

Phase 3: Pigment Dispersion and Milling

Causality: Cuprous oxide and zinc oxide agglomerates must be broken down to <40 µm. Larger particles create porous channels in the dried paint film, leading to erratic water ingress and unpredictable biocide "flash release."

  • Add the Cuprous Oxide, Zinc Oxide, and Fumed Silica sequentially.

  • Increase the disperser speed to 2500 RPM for 20 minutes to create a pre-dispersion (mill base).

  • Transfer the mill base to a horizontal bead mill (e.g., using 1.0 mm zirconium oxide beads).

  • Self-Validation Check 2 (Grind Gauge): After one pass through the mill, take a sample and draw it down on a Hegman Grind Gauge.

    • Pass: Particle size is <40 µm (Hegman >4). Proceed to Phase 4.

    • Fail: Particle size is >40 µm. Recirculate the batch through the bead mill until the target is achieved.

Phase 4: Let-Down and Final QC
  • Transfer the milled base to a let-down tank.

  • Adjust the final viscosity using the remaining solvent to achieve 80–100 Krebs Units (KU) at 25°C.

  • Self-Validation Check 3 (Viscosity & Density): Measure viscosity using a Stormer viscometer. Measure specific gravity (target: 1.65 - 1.75 g/cm³). Deviations indicate solvent loss (evaporation) or air entrapment during milling.

Analytical Validation of Biocide Release

To ensure the formulation performs mechanistically as designed, the release rate of the tributyltin moiety must be validated using standard hydrolytic testing.

Table 2: Release Rate Validation Parameters
ParameterTarget ValueAnalytical MethodCausality / Significance
Initial Release Rate (Days 1-14) < 4.0 µg/cm²/day[3]Ensures no "flash release" of unbonded TBT occurs upon immersion.
Steady-State Release (Day 21+) 1.0 - 2.0 µg/cm²/dayArtificial Seawater ExtractionMinimum lethal concentration required to deter barnacle cyprid settlement.
Film Ablation Rate 2 - 5 µm/monthRotor Test (20 knots)Confirms the rosin/acrylic ratio is correctly modulating physical wear.

Note on Environmental Impact: TBT formulations exhibit extreme chronic toxicity. Concentrations as low as 0.24 parts per trillion (ppt) have been shown to cause imposex (the development of male sex organs in females) in marine gastropods, leading to population collapse[1]. All laboratory wash water and test seawater must be treated as hazardous organotin waste[6].

References

  • 2 - Zenodo[2] 2.3 - Environmental Protection Agency (EPA)[3] 3.1 - European Environment Agency[1] 4.5 - MDPI[5]

  • 4 - Environmental Protection Agency (EPA)[4] 6.6 - Federal Register[6]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in bis(tributylstannyl)fumarate synthesis

Welcome to the Application Scientist Support Center. The synthesis of bis(tributylstannyl)fumarate (also known as bis(tributyltin) fumarate) via the condensation of bis(tributyltin) oxide (TBTO) and fumaric acid is a fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of bis(tributylstannyl)fumarate (also known as bis(tributyltin) fumarate) via the condensation of bis(tributyltin) oxide (TBTO) and fumaric acid is a foundational organometallic esterification. However, achieving high yields (>90%) requires precise thermodynamic control and high-purity precursors.

This guide is structured to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic yield.

Diagnostic Dashboard: Core Troubleshooting Q&A

Q1: My yield is plateauing at 50-60% despite using exact 1:1 stoichiometric ratios of TBTO to fumaric acid. What is limiting the conversion? A1: The synthesis of organotin carboxylates is a reversible equilibrium reaction. For every mole of bis(tributylstannyl)fumarate produced, one mole of water is generated. If this water is not continuously removed from the reaction matrix, the system reaches equilibrium, and the reverse hydrolysis reaction stalls further conversion.

  • The Causality: You must implement azeotropic distillation using a Dean-Stark trap. By using toluene as the solvent, water is co-distilled. Toluene and water form a minimum-boiling azeotrope at 84.1 °C[1]. Because toluene and water are immiscible upon condensation, the water separates in the trap, driving the equilibrium entirely to the product side according to Le Chatelier's principle.

Q2: I am using a Dean-Stark trap, but my yield is still low, and the product contains significant impurities. Could my starting materials be the issue? A2: Yes. Bis(tributyltin) oxide (TBTO) is highly susceptible to progressive oxidative debutylation when exposed to air, light, or heat over time, degrading into dibutyltin and monobutyltin derivatives[2].

  • The Causality: If your TBTO has degraded, the actual molarity of active tributyltin species is lower than calculated. This leaves unreacted fumaric acid in the mixture and introduces dibutyltin fumarate oligomers as impurities.

  • The Solution: Always verify the purity of TBTO via ¹¹⁹Sn NMR before synthesis. Pure TBTO shows a distinct singlet. If degradation peaks are present, distill the TBTO under high vacuum before use.

Q3: After a 24-hour reflux, my solution turned dark and left a gummy residue instead of a crystalline solid. What caused this? A3: Prolonged heating of fumaric acid derivatives can induce radical polymerization or isomerization. Fumaric acid contains a reactive trans double bond.

  • The Causality: Extended thermal stress (>15 hours at 110 °C) in the presence of trace oxygen or heavy metal impurities can cause the double bonds to cross-link, forming an insoluble polymeric gum.

  • The Solution: Limit reflux time to 6–8 hours. The reaction is complete when water ceases to accumulate in the Dean-Stark trap. Do not over-reflux.

Quantitative Data Analytics: Thermodynamic & Stoichiometric Parameters

To ensure reproducibility, benchmark your experimental setup against these validated parameters:

ParameterValue / SpecificationMechanistic Rationale
Optimal Solvent TolueneForms a heterogeneous azeotrope with water, allowing phase separation upon condensation.
Azeotrope Boiling Point 84.1 °CVaporizes well below the boiling point of pure water (100 °C) and pure toluene (110.6 °C)[1].
Reactant Molar Ratio 1.0 : 1.0 (TBTO : Fumaric Acid)One mole of TBTO provides two tributyltin moieties to esterify both carboxylic groups of fumaric acid.
Theoretical Water Yield 18.015 g (1.0 mL) per mole of FAA physical metric used to validate reaction completion directly in the Dean-Stark trap.

Mechanistic & Workflow Visualizations

SynthesisWorkflow Start Starting Materials: TBTO + Fumaric Acid Solvent Add Toluene (Azeotropic Solvent) Start->Solvent Fail2 Impurities (TBTO degraded to Dibutyltin) Start->Fail2 Degraded TBTO Reflux Reflux at 110°C (Dean-Stark Trap) Solvent->Reflux WaterRemoval Water Removal (Azeotrope b.p. 84.1°C) Reflux->WaterRemoval Continuous H2O separation Fail1 Low Yield / Hydrolysis (Incomplete H2O removal) Reflux->Fail1 Trap full/inefficient Fail3 Polymerization (Prolonged heating >15h) Reflux->Fail3 Thermal stress Yield High Yield: Bis(tributylstannyl)fumarate WaterRemoval->Yield Target reached

Workflow for bis(tributylstannyl)fumarate synthesis highlighting failure modes and solutions.

EquilibriumMechanism TBTO Bis(tributyltin) oxide (TBTO) Intermediate Condensation Reaction TBTO->Intermediate FA Fumaric Acid (HOOC-CH=CH-COOH) FA->Intermediate Product Bis(tributylstannyl)fumarate Intermediate->Product Forward (Esterification) Water Water (H2O) Intermediate->Water Byproduct Water->Intermediate Reverse (Hydrolysis)

Chemical equilibrium of organotin esterification demonstrating the necessity of water removal.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring physical outputs (water volume), you can confirm chemical conversion without interrupting the reaction.

Step 1: Reagent Verification

  • Action: Verify the purity of TBTO (liquid) and Fumaric Acid (solid). Ensure the TBTO has been stored under an inert atmosphere.

  • Causality: Degraded TBTO alters the stoichiometry, leaving unreacted acid and lowering the final yield.

Step 2: Apparatus Assembly

  • Action: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the Dean-Stark trap is pre-filled with anhydrous toluene to prevent solvent depletion from the reaction flask.

  • Causality: The Dean-Stark trap is the mechanical engine driving the equilibrium to the right. Without it, the reaction will stall at ~50% conversion.

Step 3: Reaction Execution

  • Action: Combine 10.0 mmol of Fumaric Acid (1.16 g) and 10.0 mmol of TBTO (5.96 g) in 50 mL of anhydrous toluene. Heat the mixture to a vigorous reflux (oil bath at ~120 °C to maintain an internal temperature of 110 °C).

Step 4: Self-Validation (The Checkpoint)

  • Action: Monitor the water volume accumulating at the bottom of the Dean-Stark trap. For a 10.0 mmol scale, the theoretical water yield is ~0.18 mL.

  • Causality: The reaction is complete only when the water level remains constant for 30 consecutive minutes. This physical metric is your self-validating proof of 100% esterification. Once confirmed, immediately remove the heat to prevent double-bond polymerization.

Step 5: Isolation and Purification

  • Action: Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. Recrystallize the crude white solid from a suitable non-polar solvent (e.g., hexanes) to obtain pure bis(tributylstannyl)fumarate.

References[1] Hadi, A. G., et al. "Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review." Systematic Reviews in Pharmacy, 2019. https://www.sysrevpharm.org[2] "Azeotropic Distillation." Environmental Isotope Laboratory, University of Waterloo.https://uwaterloo.ca/environmental-isotope-laboratory[3] "Tributyltin Oxide (CICADS 14)." International Programme on Chemical Safety (INCHEM), World Health Organization.https://inchem.org/documents/cicads/cicads/cicad14.htm

Sources

Optimization

Technical Support Center: GC-ICP-MS Trace Analysis of Bis(tributylstannyl)fumarate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the ultra-trace analysis of bulky organometallic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the ultra-trace analysis of bulky organometallic esters. Bis(tributylstannyl)fumarate is a high-molecular-weight organotin compound historically utilized as a biocide and catalyst. Because of its size, polarity, and low volatility, it cannot be analyzed directly via Gas Chromatography (GC).

To successfully analyze this compound using Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS), we must employ a self-validating workflow of acidic cleavage, in-situ derivatization, and highly optimized hyphenated detection . This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to achieve robust, sub-ppt limits of detection.

Section 1: The Mechanistic Workflow

The analytical strategy relies on chemically degrading the bis(tributylstannyl)fumarate molecule into its constituent tributyltin (TBT) cations, which are then alkylated to form volatile, GC-amenable species[1].

G A Bis(tributylstannyl)fumarate (Sample Matrix) B Acidic Extraction (Cleaves ester to TBT+) A->B C In-situ Derivatization (NaBEt4 at pH 4.5-5.0) B->C D Liquid-Liquid Extraction (Hexane phase: Tributylethyltin) C->D E Capillary GC Separation (Non-polar column, e.g., TG-5MS) D->E F Heated Transfer Line (Maintained at 280-300 °C) E->F G ICP-MS Detection (Monitor 118Sn, 119Sn, 120Sn) F->G

Workflow for bis(tributylstannyl)fumarate analysis via GC-ICP-MS.

Section 2: Step-by-Step Sample Preparation Protocol

To ensure scientific integrity, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) principles, creating a self-validating system that automatically corrects for matrix effects and derivatization inefficiencies[2][3].

  • Isotope Spiking (Self-Validation): Spike the homogenized sample with a known concentration of 119 Sn-enriched TBT[3]. Causality: By measuring the altered isotope ratio ( 120 Sn/ 119 Sn) at the end of the run, you mathematically eliminate errors caused by incomplete extraction or variable derivatization yields[2].

  • Acidic Cleavage: Add 4 mL of an acetic acid/methanol (3:1) mixture to the sample and sonicate for 10 minutes[3]. Causality: The acidic environment hydrolyzes the ester bonds of bis(tributylstannyl)fumarate, releasing two tributyltin ( TBT+ ) cations and fumaric acid, making the tin moiety accessible for derivatization[1].

  • pH Buffering: Add 1 M sodium acetate buffer to adjust the aqueous phase to a strict pH of 4.5–5.0[4]. Causality: Sodium tetraethylborate ( NaBEt4​ ) is highly pH-dependent. If the solution is too acidic, the reagent rapidly degrades into ethane and hydrogen gas. If too basic, TBT+ forms unreactive hydroxides[4][5].

  • In-Situ Ethylation & Extraction: Add 1 mL of hexane and 200 µL of freshly prepared 2% (w/v) NaBEt4​ solution. Shake vigorously for 15 minutes[1]. Causality: NaBEt4​ donates an ethyl group to the TBT+ cation, forming the highly volatile tributylethyltin ( Bu3​SnEt ). This non-polar derivative immediately partitions into the hexane layer, protecting it from degradation[5].

  • Phase Separation: Centrifuge to separate the phases and transfer the upper hexane layer to an autosampler vial for injection.

Section 3: GC-ICP-MS Parameter Optimization

The hyphenation of GC to ICP-MS requires careful thermal management and plasma tuning. The table below summarizes the optimal parameters for quantifying the derivatized tributylethyltin.

ModuleParameterOptimal SettingScientific Rationale
GC Column5% Phenyl PDMS (e.g., TG-5MS, 30m x 0.25mm)Provides the ideal stationary phase for the boiling-point separation of alkyltin derivatives[6].
GC Oven Program60°C (1 min) → 50°C/min → 300°C (hold 5 min)A rapid temperature ramp elutes the heavy tributylethyltin quickly, minimizing peak broadening[6].
Interface Transfer Line Temp280°C – 300°CCritical to prevent the condensation of high-boiling organotins before they reach the ICP torch[7].
ICP-MS RF Power1550 WEnsures robust, complete atomization and ionization of Tin (First Ionization Potential: 7.34 eV).
ICP-MS Optional Gas1-5% O2​ or N2​ O2​ prevents carbon soot on cones from the hexane solvent; N2​ enhances Sn sensitivity up to 12-fold[2].
ICP-MS Monitored Isotopes 118 Sn, 119 Sn, 120 Sn 120 Sn offers maximum natural abundance (32.6%); 118 Sn and 119 Sn are monitored for IDMS calculations[3].
Section 4: Troubleshooting FAQs

Q: I am experiencing severe signal drift and cone blockage after running multiple hexane extracts. How can I fix this? A: Hexane introduces a massive carbon load into the ICP, causing soot (carbon) deposition on the sampler and skimmer cones. To resolve this, introduce 1% to 5% Oxygen ( O2​ ) into the plasma or makeup gas flow[2]. The O2​ combusts the excess carbon into CO2​ , keeping the cones clean and maintaining signal stability.

Q: My recovery of bis(tributylstannyl)fumarate is highly variable. What is the most likely cause? A: Variable recovery is almost always linked to the derivatization step. Ensure your NaBEt4​ solution is freshly prepared daily, as it degrades rapidly in water. Additionally, verify that the sample pH is strictly maintained between 4.5 and 5.0 using the acetate buffer prior to adding the derivatizing agent[4]. Finally, ensure the initial acidic extraction was sufficient to fully cleave the fumarate ester bonds[1].

Q: Why is my tributylethyltin peak tailing or broadening significantly? A: This usually indicates cold spots in the GC-ICP-MS transfer line or a degraded GC column front end. Verify that the transfer line is uniformly heated to at least 280°C[7]. If the line is hot, trim the first 10-20 cm of the GC column to remove active sites caused by matrix accumulation.

Q: How can I improve the Limit of Detection (LOD) for ultra-trace analysis? A: First, ensure you are utilizing Isotope Dilution Mass Spectrometry (IDMS)[3]. Second, switch your optional plasma gas from O2​ to Nitrogen ( N2​ ). Adding 5% N2​ to the plasma alters the thermal characteristics of the argon plasma, which has been shown to enhance the ionization efficiency of Tin, increasing sensitivity by up to 12-fold and lowering the LOD into the sub-ppt range[2].

References
  • Raimund Wahlen. "A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds". LabRulez. Available at:[Link]

  • "Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry". RSC. Available at: [Link]

  • "Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application". GCMS.cz. Available at: [Link]

  • "Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System". Agilent. Available at: [Link]

  • "Gas Chromatographic Approach to Evaluate the Efficacy of Organotin Degrading Microbes". Science and Education Publishing. Available at: [Link]

  • "Speciation Analysis for Organotin Compounds in Biomaterials after Integrated Dissolution, Extraction, and Derivatization in a Focused Microwave Field". Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

How to prevent hydrolysis of bis(tributylstannyl)fumarate during laboratory storage

Drafting the Support Guide I'm currently structuring a technical support guide to prevent bis(tributylstannyl)fumarate hydrolysis during storage. I'm framing it as a troubleshooting resource, exploring potential storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Drafting the Support Guide

I'm currently structuring a technical support guide to prevent bis(tributylstannyl)fumarate hydrolysis during storage. I'm framing it as a troubleshooting resource, exploring potential storage conditions and offering solutions. I'm focusing on key factors like temperature, moisture, and container materials, ensuring clarity for lab users. I anticipate it will address critical aspects for optimal stability.

Defining the Technical Scope

I'm now integrating the user's requirements to construct the technical guide. I'm focusing on autonomy in the editorial approach while ensuring scientific rigor. I'm prioritizing the "why" alongside the "how", creating a guide that's both practical and explanatory. I'm going to start with a section explaining the reasons behind the storage requirements. I'm working on the protocol and citation structure for the guide, with links to verified, authoritative sources and diagrams.

Outlining the Guide Structure

I'm now outlining the guide's framework, keeping it tailored to the subject matter as requested. I'm prioritizing an in-depth, troubleshooting approach, explaining the "why" and "how" behind storage protocols. The aim is a self-validating guide, backed by authoritative sources with clickable citations. Detailed diagrams, generated using Graphviz, will be crucial.

Defining Prevention Strategies

I'm now focusing on the specific mechanisms of bis(tributylstannyl)fumarate hydrolysis and its consequences, solidifying the guide's scientific foundation. I'm prioritizing the inclusion of detailed prevention strategies, including inert atmospheres and dry solvents. I'm structuring a troubleshooting section that addresses potential problems like purity degradation. I'm ensuring the guide is complete by integrating analytical detection methods, like NMR.

Defining the Storage Protocol

I'm now formulating detailed storage protocols, based on the mechanisms and user requirements. I'm focusing on providing practical, step-by-step instructions for preserving the compound's integrity, covering storage in solid and solution forms. I'll include information on container selection, inert atmospheres, and monitoring methods, always citing authoritative sources to ensure scientific rigor.

I'm starting to build a FAQ, beginning with the compound's structure, sensitivity, and degradation mechanisms, and will move toward diagnostics and preventive measures. I will include Graphviz diagrams for the hydrolysis reaction, as well as storage solutions. I am going to construct a detailed table for analytical confirmation of hydrolysis.

Formulating the FAQ Guide

I'm now structuring the technical guide as a FAQ document, ensuring it's tailored to address common questions about bis(tributylstannyl)fumarate storage. I'm focusing on providing practical, detailed answers with supporting diagrams and protocols. I'll cover compound properties, the hydrolysis mechanism, analytical confirmation, and proper storage procedures in both solid and solution forms, to give expert advice.

Developing the Troubleshooting Guide

I'm now implementing the plan for the guide, focusing on the FAQ format and detailed protocols. I'm actively integrating diagrams for visual clarity, specifically the hydrolysis reaction using Graphviz. I'm also researching and compiling relevant citations and preparing to structure the FAQ sections, focusing on common inquiries, like storing both solid and solution forms. I'm prioritizing the "why" alongside the "how" for each section.

Developing the Guide's Structure

I've outlined a comprehensive guide, structured as a FAQ, to address hydrolysis prevention. I'll provide detailed protocols for both solid and solution storage. The core of the guide focuses on explaining the science behind the storage requirements. I will integrate analytical methods for detection of degradation, along with a detailed references section. I'm focusing on crafting a helpful, authoritative tone. I'll create illustrative diagrams and tables as I go.

Optimization

Addressing poor solubility issues of bis(tributylstannyl)fumarate in NMR solvents

Initiating Solubility Research I'm currently immersed in Google searches, focusing on the solubility of bis(tributylstannyl)fumarate across various NMR solvents. My goal is to determine the best strategies for improving...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Solubility Research

I'm currently immersed in Google searches, focusing on the solubility of bis(tributylstannyl)fumarate across various NMR solvents. My goal is to determine the best strategies for improving the solubility of organotin compounds. I intend to identify and assess methods that will work with the molecule .

Developing Solubility Enhancement Plans

I'm now diving deep into solubility strategies for organotin compounds, specifically bis(tributylstannyl)fumarate. I'm actively researching NMR spectroscopy techniques that are suitable for poorly soluble samples. Simultaneously, I've started structuring a comprehensive technical support center, outlining sections that address common solubility challenges and providing troubleshooting guidance. I'm focusing on chemical principles and creating diagrams to visualize workflows.

Expanding Research Horizons

I'm now expanding my search to understand bis(tributylstannyl)fumarate solubility in various NMR solvents, and searching for NMR techniques useful for poorly soluble samples. Simultaneously, I'm sketching out a support center, defining an introduction, FAQs, troubleshooting guides, and data presentation. My aim is to clearly explain the chemistry and troubleshooting steps within the center, with tables for data and Graphviz diagrams for workflows.

Reference Data & Comparative Studies

Validation

Comparative Biocidal Efficacy and Formulation Dynamics: Bis(tributylstannyl)fumarate vs. Tributyltin Oxide (TBTO)

As the marine coatings industry and chemical regulatory bodies have evolved, the study of organotin compounds remains a critical benchmark for understanding both biocidal efficacy and environmental persistence. For decad...

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Author: BenchChem Technical Support Team. Date: April 2026

As the marine coatings industry and chemical regulatory bodies have evolved, the study of organotin compounds remains a critical benchmark for understanding both biocidal efficacy and environmental persistence. For decades, tributyltin (TBT) derivatives were the undisputed gold standard in marine antifouling.

This technical guide provides an objective, mechanistic comparison between the historical benchmark, Tributyltin oxide (TBTO) , and the structurally distinct Bis(tributylstannyl)fumarate (also known as tributyltin fumarate). By analyzing their chemical profiles, release dynamics, and experimental efficacy, researchers can better understand the causality behind modern biocide formulation strategies.

Chemical Profiling & Mechanism of Action

While TBTO and bis(tributylstannyl)fumarate possess different molecular architectures, their biocidal efficacy is fundamentally driven by the same active moiety: the tributyltin (TBT) cation .

  • Tributyltin Oxide (TBTO): TBTO (CAS 56-35-9) consists of two tributyltin groups bridged by an oxygen atom. It is highly lipophilic, soluble in most hydrocarbon solvents, and has a low water solubility of approximately 1.4 mg/L in salt water[1]. Historically, it was integrated into "free-association" paints where the biocide was not chemically bound to the paint matrix, allowing it to leach freely into the marine environment[2].

  • Bis(tributylstannyl)fumarate: This compound (CAS 6454-35-9) is an organotin ester formed by bridging two tributyltin groups with a fumarate backbone. Unlike TBTO, it is primarily utilized as an organotin monomer. It is copolymerized with materials like styrene or methyl methacrylate to create self-polishing copolymer (SPC) systems[3].

Cellular Causality of Efficacy

At the cellular level, the biocidal efficacy of both compounds is identical. Once the TBT cation is released into the aqueous boundary layer of the hull, its high lipophilicity allows it to rapidly penetrate the cell membranes of fouling organisms (e.g., barnacles, algae, tubeworms). Inside the cell, TBT targets the mitochondria, severely disrupting oxidative phosphorylation. This halts ATP synthesis, leading to rapid cellular apoptosis[2].

TBT_Toxicity TBT TBT Cation Entry Mito Mitochondrial Accumulation TBT->Mito OxPhos Oxidative Phosphorylation Block Mito->OxPhos ATP Severe ATP Depletion OxPhos->ATP Death Fouling Organism Death ATP->Death

Caption: Cellular mechanism of TBT-induced biocidal toxicity via mitochondrial disruption.

Formulation Dynamics & Leaching Profiles

The macroscopic efficacy of an antifouling coating is not solely determined by the intrinsic toxicity of the biocide, but by its leaching rate . To maintain a toxic boundary layer, the biocide must be released at a controlled, continuous rate.

The shift from TBTO to compounds like bis(tributylstannyl)fumarate was driven by the need to control this leaching causality:

  • Free-Association (TBTO): Because TBTO is only physically mixed into the paint, its initial release is rapid and uncontrolled. This results in a massive initial toxic spike, followed by a steady decline in efficacy as the biocide is depleted, ultimately shortening the coating's lifespan[2].

  • Copolymer Systems (Fumarate): Bis(tributylstannyl)fumarate is chemically bound to the polymer backbone. The release of the TBT cation relies on the slow, predictable hydrolysis of the ester bond by seawater. As the surface layer hydrolyzes, the depleted polymer becomes water-soluble and washes away, exposing a fresh layer of biocide. This self-polishing mechanism ensures a constant, zero-order release rate over several years[3].

Release_Mechanisms cluster_0 Free-Association (TBTO) cluster_1 Copolymer System (Fumarate) TBTO TBTO in Paint Matrix Leach1 Rapid Uncontrolled Leaching TBTO->Leach1 TBT_Active Active TBT Cation in Seawater Leach1->TBT_Active Fum TBT-Fumarate Polymer Hydro Seawater Hydrolysis Fum->Hydro Leach2 Controlled TBT Release Hydro->Leach2 Leach2->TBT_Active Target Biocidal Action on Fouling Organisms TBT_Active->Target

Caption: TBT release mechanisms from free-association vs. copolymer antifouling matrices.

Quantitative Data Comparison

ParameterTributyltin Oxide (TBTO)Bis(tributylstannyl)fumarate
CAS Number 56-35-96454-35-9
Molecular Formula C₂₄H₅₄OSn₂C₂⸸H₅₆O₄Sn₂
Primary Application Free-association marine paints, wood preservation[4]Copolymerized antifouling matrices[3]
Release Mechanism Physical diffusionChemical hydrolysis (Self-polishing)
Leaching Profile Exponential decay (rapid initial loss)Zero-order kinetics (steady state)
Acute Toxicity (Fish LC50) 2.6 – 13 µg/L[1]< 15 µg/L (Based on TBT release)
Regulatory Status Banned (IMO AFS Convention)[5]Banned (IMO AFS Convention)[5]

Experimental Methodologies for Efficacy Evaluation

To accurately compare these compounds, researchers must evaluate both the chemical release kinetics and the biological efficacy. The following protocols are designed as self-validating systems , ensuring that analytical artifacts do not skew the efficacy data.

Protocol 1: Dynamic Leaching Rate Determination (ISO 15181 Equivalent)

Causality: Measuring the leaching rate in a controlled environment isolates the chemical hydrolysis/diffusion variables from biological fouling pressures.

  • Preparation: Coat inert polycarbonate cylinders of known surface area with the TBTO formulation and the Fumarate-copolymer formulation.

  • Submersion: Suspend the cylinders in a dynamic flow-through system using artificial seawater (pH 8.2, 35 PSU salinity, 25°C). Using artificial seawater prevents trace heavy metal contamination present in natural seawater from interfering with baseline readings.

  • Sampling: Extract 50 mL water samples at Days 1, 3, 7, 14, 21, and 45.

  • Quantification: Analyze the samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify total tin concentration.

  • Self-Validation Step: Run a parallel negative control (uncoated cylinder) to establish a baseline. Perform a mass balance calculation: the total tin extracted via ICP-MS must inversely correlate with the residual tin remaining in the polymer matrix (verified by X-ray fluorescence of the coating post-experiment). This prevents false-negative leaching rates caused by tin adhering to the testing apparatus.

Protocol 2: Marine Panel Field Efficacy Testing

Causality: Laboratory leaching does not account for the biological complexity of a marine harbor (e.g., biofilm formation, varying species). Field testing validates the real-world biocidal threshold.

  • Panel Preparation: Apply coatings to 20x20 cm PVC panels.

  • Deployment: Submerge panels at a depth of 1.5 meters in a high-fouling harbor environment.

  • Evaluation: Retrieve panels monthly. Use a standardized grid overlay to calculate the percentage of surface area covered by macrofouling (barnacles, tubeworms) versus microfouling (algae/slime).

  • Self-Validation Step: Deploy a positive control (a known toxic copper-oxide paint) and a negative control (bare PVC). If the negative control does not show >80% fouling within 30 days, the local fouling pressure is deemed insufficient, and the trial data is invalidated.

Environmental Toxicity & Regulatory Grounding

Despite their unparalleled efficacy, the use of both TBTO and bis(tributylstannyl)fumarate has been globally discontinued due to catastrophic non-target environmental toxicity.

Because both compounds release the TBT cation, they share the same toxicological profile. TBT is highly persistent in marine sediments and exhibits massive bioaccumulation potential. Bioconcentration factors (BCFs) of up to 7,000 have been reported in molluscs[6]. The most notorious effect of TBT exposure is the induction of imposex —the development of male sex characteristics in female marine gastropods—which occurs at concentrations as low as 1 to 2 ng/L[1].

Consequently, all anti-fouling systems containing organotin compounds as a biocide, including TBTO and bis(tributyltin) fumarate, are strictly prohibited under the IMO’s International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) and the Hong Kong Convention[5].

References

  • Tributyltin oxide – Knowledge and References, taylorandfrancis.com,
  • Tributyltin Oxide (CICADS) - INCHEM, inchem.org,
  • Marine Anti-Fouling Paints: Tributyltin and Copper-Oxide, viu.ca,
  • Tributyltin (TBT)
  • MEPC 80/17/Add.1 Annex 18, register-iri.com,
  • Reactivity Ratios for Organotin Copolymer Systems - ResearchGate, researchg

Sources

Comparative

Validation of LC-MS/MS methods for bis(tributylstannyl)fumarate quantification

High-Performance Quantification of Bis(tributylstannyl)fumarate: A Comparative Validation Guide for LC-MS/MS vs. GC-MS Introduction Bis(tributylstannyl)fumarate (CAS: 6454-35-9), commonly known as tributyltin (TBT) fumar...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Quantification of Bis(tributylstannyl)fumarate: A Comparative Validation Guide for LC-MS/MS vs. GC-MS

Introduction

Bis(tributylstannyl)fumarate (CAS: 6454-35-9), commonly known as tributyltin (TBT) fumarate, is a highly toxic organotin compound historically utilized as a biocide, PVC stabilizer, and marine antifouling agent. Due to its severe endocrine-disrupting effects, its presence is strictly regulated in environmental matrices and consumer products. In solution and biological matrices, bis(tributylstannyl)fumarate dissociates into the active tributyltin cation (TBT+). Accurate, ultra-trace quantification of this active moiety is critical for regulatory compliance and environmental monitoring.

Analytical Challenges & Mechanistic Causality

Traditionally, gas chromatography coupled with mass spectrometry (GC-MS) or inductively coupled plasma MS (GC-ICP-MS) has been the gold standard for organotin analysis[1]. However, the TBT+ cation presents significant analytical challenges because it is highly polar, non-volatile, and thermally labile.

  • The GC-MS Bottleneck: To analyze TBT+ via GC, the sample must undergo a time-consuming derivatization step (e.g., alkylation using Grignard reagents or ethylation via sodium tetraethylborate) to neutralize the cation and confer volatility[2]. This step is highly susceptible to matrix interferences, yielding variable recovery rates and increasing the risk of analyte loss[3].

  • The LC-MS/MS Advantage: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) bypasses derivatization entirely[4]. By utilizing Electrospray Ionization (ESI) in positive mode, LC-MS/MS directly analyzes the intact TBT+ cation. This mechanistic advantage not only reduces sample preparation time by up to 60% but also eliminates the chemical artifacts associated with derivatization[3].

Methodological Comparison: LC-MS/MS vs. GC-MS/MS

The following table objectively compares the performance metrics of LC-MS/MS against traditional GC-MS/MS for TBT quantification, based on recent validation frameworks[2][3].

ParameterLC-MS/MS (QuEChERS)GC-MS/MS (Liquid-Liquid)Causality / Mechanistic Driver
Derivatization Not RequiredMandatory (e.g., Ethylation)LC-MS/MS directly ionizes the TBT+ cation via ESI+; GC requires neutral, volatile species[1][4].
Sample Prep Time ~30 minutes2–4 hoursElimination of the derivatization and subsequent extraction steps in LC workflows[3].
LOD (Water/Sediment) 0.8 ng/L / 0.2 ng/g1.0 ng/L / 0.5 ng/gDirect MRM transitions (m/z 291 → 179) in LC-MS/MS offer superior signal-to-noise ratios[5][6].
Matrix Effects Moderate (Ion Suppression)High (Derivatization Inhibition)ESI is prone to ion suppression, necessitating deuterated internal standards (TBT-d27) for correction[7].
Throughput High (10-12 min run)Low (20-30 min run)GC requires complex temperature ramping to resolve derivatized organotins[1].

Experimental Protocol: LC-MS/MS Workflow for TBT-fumarate

To ensure a self-validating system, this protocol utilizes a modified QuEChERS extraction paired with an isotopically labeled internal standard (TBT-d27). The internal standard perfectly tracks the analyte through extraction and ionization, correcting for any matrix-induced signal suppression[7].

Step 1: Matrix Extraction (Modified QuEChERS)

  • Weigh 0.125 g of homogenized sample (e.g., sediment or textile) into a 2 mL centrifuge tube[8].

  • Spike with 25 µL of TBT-d27 internal standard to establish the self-validating recovery baseline[7].

  • Add 250 µL of 5% formic acid in acetonitrile. Causality: Organotins bind strongly to matrix particulates. The high concentration of formic acid protonates the binding sites, effectively displacing and solubilizing the TBT+ cation into the organic phase[7].

  • Add 100 mg of ammonium acetate to induce phase separation, followed by ultrasonication (5 min) and centrifugation[7][8].

Step 2: Chromatographic Separation

  • Column: Pentafluorophenyl (PFP) column (e.g., 50 x 3 mm, 2.6 µm) maintained at 40°C[9]. Causality: While C18 columns rely solely on hydrophobic interactions, PFP phases offer alternative selectivity via dipole-dipole and π-π interactions. This significantly improves the retention and peak shape of the organometallic TBT+ cation[9].

  • Mobile Phase: Gradient elution using (A) 0.2% formic acid in water and (B) 0.2% formic acid in acetonitrile[3][7].

Step 3: MS/MS Detection (MRM Mode) Operate the triple quadrupole in ESI positive mode. The primary transition for quantification is the collision-induced dissociation of the TBT+ precursor to a product ion stripped of its butyl groups[6][9].

  • Target (TBT+): Precursor m/z 291.0 → Product m/z 179.0 (Quantifier) / m/z 123.0 (Qualifier)[3][10][11].

  • Internal Standard (TBT-d27): Precursor m/z 318.0 → Product m/z 190.0[3].

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Complex Matrix (Sediment/Water/Product) Extraction QuEChERS Extraction (ACN + 5% Formic Acid) Sample->Extraction LC LC Separation (PFP Column, 40°C) Extraction->LC Direct Injection (No Derivatization) ESI ESI(+) Ionization Dissociation to TBT+ LC->ESI MRM MRM Detection m/z 291 -> 179 ESI->MRM

LC-MS/MS analytical workflow for direct quantification of bis(tributylstannyl)fumarate.

Validation Framework (ICH M10 Guidelines)

To ensure trustworthiness and regulatory compliance, the LC-MS/MS method must be validated according to ICH M10 or FDA bioanalytical guidelines. The implementation of LC-MS/MS demonstrates superior validation metrics compared to legacy methods[5].

Validation ParameterAcceptance Criteria (ICH M10)Typical LC-MS/MS Performance
Linearity (R²) ≥ 0.990> 0.995 (Range: 0.001–0.200 mg/L)[2]
Accuracy (Trueness) ±15% of nominal concentration92% – 102%[5]
Precision (%RSD) ≤ 15%< 10.0% (Intra-day and Inter-day)[2]
Recovery Consistent and reproducible85.4% – 102.9% across multiple matrices[11]
Matrix Effect IS-normalized MF: 0.85 – 1.150.86 – 1.06 (Corrected by TBT-d27)[11]

Conclusion

For the quantification of bis(tributylstannyl)fumarate, LC-MS/MS represents a paradigm shift in analytical chemistry. By eliminating the volatile derivatization bottleneck required by GC-MS, laboratories can achieve higher throughput, superior recovery, and robust self-validation through isotopic dilution. The integration of PFP column chemistry with direct ESI+ MRM detection ensures that this method meets the stringent ultra-trace detection limits demanded by modern environmental and consumer safety regulations.

References

  • AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. sciex.jp. 4

  • Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry. nih.gov.5

  • Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. nih.gov. 9

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. labrulez.com. 1

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. agilent.com. 2

  • Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary. mdpi.com.7

  • Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. mdpi.com. 3

  • Quantitation of tributyltin in a sediment reference material for trace metals. acs.org. 6

  • LC-MS/MSを用いた魚介類中トリブチルスズ及びトリフェニルスズ化合物の分析. tokyo.lg.jp. 11

  • Application of High-Performance Liquid Chromatography for the Analysis of Organotin Compounds. benchchem.com. 8

Sources

Validation

Interlaboratory Validation of Bis(tributylstannyl)fumarate Trace Analysis: A Comparative Guide

Executive Summary Bis(tributylstannyl)fumarate (CAS 6454-35-9)[1][2] is a bulky, highly toxic organotin compound historically utilized as a biocide, marine antifouling agent, and polymer catalyst[3]. Due to its environme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(tributylstannyl)fumarate (CAS 6454-35-9)[1][2] is a bulky, highly toxic organotin compound historically utilized as a biocide, marine antifouling agent, and polymer catalyst[3]. Due to its environmental persistence and severe endocrine-disrupting properties, trace analysis of this compound and its degradation products (e.g., tributyltin, dibutyltin) in environmental matrices and consumer products is strictly regulated (e.g., under the European Water Framework Directive and toy safety standard EN71-3)[4][5]. This guide objectively compares the performance of leading analytical methodologies and provides a self-validating protocol designed for robust interlaboratory implementation.

Mechanistic Grounding: The Derivatization Imperative

Organotin compounds like bis(tributylstannyl)fumarate consist of a central tin atom covalently bonded to alkyl groups and an anionic ligand (fumarate)[1][6]. These compounds possess high boiling points and are thermally labile, rendering direct Gas Chromatography (GC) analysis ineffective due to severe peak tailing, poor resolution, and on-column degradation[7][8].

To achieve the volatility and thermal stability required for high-resolution GC separation, the polar analytical species must be converted into inert, non-polar tetraalkyltin derivatives[9][10]. This is achieved either through Grignard reagents (e.g., pentylmagnesium bromide) or aqueous-phase alkylation using sodium tetraethylborate (NaBEt₄)[10]. In the latter, the fumarate ligand is displaced, and the tributyltin moiety is ethylated to form tributylethyltin, which is highly amenable to Electron Ionization (EI) MS/MS[4][10]. While Liquid Chromatography (LC-MS/MS) can analyze underivatized species, it frequently suffers from severe matrix-induced ion suppression[7][11].

Methodology Comparison

We compare three primary analytical approaches evaluated during recent interlaboratory validation studies[9][10][11]:

  • GC-MS/MS with NaBEt₄ Derivatization (Gold Standard) : Allows simultaneous extraction and in-situ derivatization in an aqueous buffer, significantly reducing sample preparation time and minimizing analyte loss[10].

  • GC-ICP-MS with Grignard Derivatization : Offers extreme elemental sensitivity (monitoring Sn isotopes) but requires rigorously anhydrous conditions during the Grignard reaction, increasing the risk of analytical errors and interlaboratory variability[11][12].

  • LC-MS/MS (Underivatized) : Bypasses derivatization entirely[11]. However, it often suffers from severe ion suppression in complex matrices (e.g., marine sediments, biological tissues) and exhibits higher Limits of Detection (LOD)[7][11].

Data Presentation: Interlaboratory Performance Metrics

The following table synthesizes quantitative validation data across the three methodologies for trace organotin analysis (standardized to µg/kg equivalents of Sn)[4][9][10][11].

Analytical MetricGC-MS/MS (NaBEt₄)GC-ICP-MS (Grignard)LC-MS/MS (Direct)
Limit of Detection (LOD) 0.1 - 0.8 µg/kg0.05 - 0.25 µg/kg1.5 - 3.5 µg/kg
Limit of Quantification (LOQ) 0.3 - 2.5 µg/kg0.15 - 1.0 µg/kg5.0 - 10.0 µg/kg
Recovery (Spiked Matrices) 85% - 120%70% - 110%65% - 95%
Inter-day Precision (RSD) < 8%< 10%12% - 18%
Matrix Effect Low (Isotope Dilution)Low (Element Specific)High (Ion Suppression)
Sample Prep Time ~1 Hour~4 Hours~30 Minutes

Experimental Protocol: Self-Validating GC-MS/MS Workflow

To ensure trustworthiness and reproducibility across different laboratories, the following protocol incorporates Isotope Dilution Mass Spectrometry (IDMS) as a self-validating mechanism. By spiking samples with isotopically labeled standards prior to extraction, any losses during derivatization or extraction are internally corrected[4][5][13].

Step 1: Sample Extraction & Isotope Spiking

  • Weigh 1.0 g of the homogenized sample (e.g., sediment or polymer matrix) into a 50 mL centrifuge tube.

  • Add 100 µL of the internal standard mixture (e.g., Tributyl-d27-tin chloride, 1.0 µg/mL). Causality: Early addition ensures the IS undergoes the exact same matrix interactions and extraction efficiencies as the native bis(tributylstannyl)fumarate[13].

  • Add 10 mL of acidified methanol (0.1% HCl) to cleave the organotin-matrix bonds. Sonicate for 30 minutes at 40°C[11].

Step 2: In-Situ Derivatization (Alkylation)

  • Transfer a 5 mL aliquot of the extract to a 22-mL glass vial[4].

  • Add 5 mL of sodium acetate buffer (0.2 M) to adjust the pH to strictly 4.7. Causality: NaBEt₄ is highly pH-dependent; pH 4.7 provides the optimal balance between derivatization yield and reagent stability[4][5].

  • Add 0.5 mL of freshly prepared 2% sodium tetraethylborate (NaBEt₄) aqueous solution and immediately add 2 mL of MS-grade hexane[4].

  • Vortex vigorously for 30 minutes. The NaBEt₄ ethylates the tributyltin cation, driving the newly non-polar derivative into the hexane layer[10].

Step 3: Phase Separation & GC-MS/MS Analysis

  • Allow the phases to separate (centrifuge at 3000 rpm for 5 mins if emulsions form).

  • Transfer the upper hexane layer to a GC autosampler vial.

  • Inject 1 µL into the GC-MS/MS system equipped with a high-temperature capillary column (e.g., HP-5MS)[14].

  • Operate the MS in Multiple Reaction Monitoring (MRM) mode, tracking the transitions for the ethylated tributyltin (e.g., m/z 261 → 177) and its deuterated analog[9][14].

Mandatory Visualization

G Sample Sample Matrix (Water/Sediment/Biota) Spike Isotope Dilution (Add Deuterated IS) Sample->Spike Extraction Extraction (Acidified Methanol) Spike->Extraction Buffer pH Adjustment (Acetate Buffer, pH 4.7) Extraction->Buffer Derivatization In-Situ Derivatization (NaBEt4 Alkylation) Buffer->Derivatization Cleaves Fumarate, Alkylates Tin LLE Liquid-Liquid Extraction (Hexane Phase) Derivatization->LLE Phase Separation GCMS GC-MS/MS Analysis (MRM Mode, EI Source) LLE->GCMS Inject Organic Layer Validation Interlaboratory Validation (Data Processing & QA/QC) GCMS->Validation Quantify & Compare

Workflow for the trace analysis of bis(tributylstannyl)fumarate utilizing NaBEt4 derivatization.

References

  • Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Comptes Rendus Chimie / ResearchGate.[Link]

  • Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry. PubMed - NIH.[Link]

  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent Technologies.[Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. NCBI - NIH.[Link]

  • Bis(tributyltin) fumarate. Wikidata.[Link]

Sources

Safety & Regulatory Compliance

Safety

Bis(tributylstannyl)fumarate proper disposal procedures

The handling and disposal of organotin compounds demand a rigorous, uncompromising approach to laboratory safety. Bis(tributylstannyl)fumarate (CAS: 6454-35-9), a highly lipophilic tributyltin (TBT) derivative, presents...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of organotin compounds demand a rigorous, uncompromising approach to laboratory safety. Bis(tributylstannyl)fumarate (CAS: 6454-35-9), a highly lipophilic tributyltin (TBT) derivative, presents severe occupational and environmental hazards. As a Senior Application Scientist, I have structured this guide to provide you with the foundational mechanisms of its toxicity, the engineering controls required for handling, and the self-validating methodologies necessary for its safe decontamination and disposal.

Chemical Profiling and Toxicological Mechanisms

To design an effective safety and disposal plan, one must first understand the molecular behavior of the threat. Bis(tributylstannyl)fumarate is characterized by its extreme fat solubility, allowing it to rapidly permeate biological membranes and standard laboratory elastomers.

Mechanistically, TBT compounds act as potent cellular poisons. They are direct inhibitors of mitochondrial ATP synthase, binding to the F0 complex and halting oxidative phosphorylation . Concurrently, TBT exposure induces severe endoplasmic reticulum (ER) stress and disrupts intracellular calcium homeostasis. This dual-pathway assault generates overwhelming Reactive Oxygen Species (ROS) and triggers the dysregulation of autophagy, ultimately forcing the cell into apoptosis .

G TBT Bis(tributylstannyl)fumarate (TBT Exposure) Mito Mitochondrial Dysfunction (ATP Synthase Inhibition) TBT->Mito Binds F0 complex ER Endoplasmic Reticulum (ER) Stress TBT->ER Disrupts Ca2+ ROS Reactive Oxygen Species (ROS) Mito->ROS ETC leakage Apo Cellular Apoptosis (Caspase Activation) Mito->Apo Cytochrome c release ER->ROS UPR activation ROS->Apo Oxidative damage

Mechanistic pathway of Bis(tributylstannyl)fumarate induced cellular toxicity and apoptosis.

Quantitative Hazard Profile and PPE Matrix

Operational safety relies on aligning Personal Protective Equipment (PPE) with the specific physicochemical properties of the compound.

Table 1: Physicochemical and Hazard Profile

Parameter Value Causality / Impact on Handling
CAS Number 6454-35-9 Unique identifier required for EHS waste profiling.
Molecular Formula C28H56O4Sn2 High carbon content indicates extreme lipophilicity.
Molar Mass 694.16 g/mol Heavy molecule; dust settles quickly but poses severe contact risk.
Melting Point ~128 °C Solid at room temperature; requires handling as a toxic powder.

| Primary Hazards | Acute Toxicity, Aquatic Toxicity | Mandates a strict zero-discharge policy to municipal water systems. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Causality / Rationale
Gloves Heavy-duty Neoprene or Nitrile (double-gloved) Organotins rapidly permeate standard latex. Double-gloving provides a fail-safe against micro-punctures during solvent handling.
Eye Protection Splash-proof chemical goggles + Face shield Protects mucosal membranes from aerosolized particles or accidental splashes during transfer.
Body Protection Flame-retardant laboratory coat Prevents dermal absorption; flame retardance is required as organotins are often handled in flammable non-polar solvents.

| Respiratory | NIOSH-approved N95 or P100 half-mask | Mitigates inhalation risk of solid particulates if fume hood ventilation is compromised or during spill cleanup. |

Operational Handling and Spill Decontamination Methodology

All operations involving Bis(tributylstannyl)fumarate must be confined to a certified chemical fume hood. In the event of glassware contamination or a minor spill, chemical oxidation is the validated method for neutralizing the tributyltin moiety before final disposal .

Methodology 1: Glassware Decontamination via Chemical Oxidation

Objective: To chemically degrade residual organotin compounds into less toxic inorganic tin oxides prior to standard washing.

  • Initial Solvent Rinse: Inside the fume hood, rinse the contaminated glassware with a non-polar solvent (e.g., toluene or hexanes) to dissolve residual Bis(tributylstannyl)fumarate. Causality: Due to the compound's lipophilicity, aqueous washing is entirely ineffective for initial removal.

  • Solvent Collection: Transfer the rinse solvent into a designated "Halogen-Free Organotin Solvent Waste" container.

  • Oxidation Bath: Submerge the rinsed glassware in a bath containing a 10–15% sodium hypochlorite (bleach) solution. Leave submerged for a minimum of 12 to 24 hours. Causality: The strong oxidizing environment of the bleach bath cleaves the covalent carbon-tin (C-Sn) bonds, converting the highly toxic tributyltin species into significantly less toxic, inorganic stannic oxides .

  • Secondary Wash: Remove the glassware from the oxidation bath and wash thoroughly with a laboratory-grade detergent (e.g., Alconox) and warm water.

  • Final Rinse: Rinse sequentially with deionized water and acetone to ensure the removal of all aqueous residues and facilitate rapid drying.

  • System Validation: Visually inspect the glassware. If water does not sheet evenly off the glass (indicating residual lipophilic contamination), the decontamination has failed, and steps 1-5 must be repeated.

Waste Segregation and Institutional Disposal Plan

The disposal of Bis(tributylstannyl)fumarate must strictly adhere to hazardous waste regulations. Never attempt to dispose of organotin compounds via the sanitary sewer or general trash .

Methodology 2: Laboratory Waste Segregation and Disposal Workflow

Objective: To safely accumulate and transfer organotin waste for professional high-temperature incineration.

  • Container Selection: Utilize a chemically compatible, high-density polyethylene (HDPE) container for waste accumulation. Ensure the container features a secure, leak-proof seal.

  • Strict Segregation: Do not mix organotin waste with general organic solvent waste or aqueous waste. Causality: Segregation prevents unpredictable cross-reactions and ensures compliance with the specialized incineration requirements dictated by environmental regulations.

  • Immediate Labeling: Affix a hazardous waste label to the container before the first drop of waste is added. The label must explicitly state: "Toxic Organotin Waste - Contains Bis(tributylstannyl)fumarate" and include the GHS "Skull and Crossbones" and "Environmental Hazard" pictograms.

  • SAA Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. The SAA must be well-ventilated and isolated from incompatible chemicals (e.g., strong acids or oxidizers).

  • EHS Transfer: Monitor the container's volume. Once it reaches 80% capacity, or the institutional time limit is approached, submit a waste pickup request to the Environmental Health and Safety (EHS) department. EHS will arrange for the waste to be transported to a licensed facility for incineration .

  • System Validation: Conduct weekly inspections of the SAA to verify container integrity, label legibility, and secondary containment status, documenting each inspection in the laboratory's EHS log to ensure continuous regulatory compliance.

References

  • Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. J-Stage.[Link]

  • Biochemical mechanisms of tributyltin chloride-induced cell toxicity in Sertoli cells. PubMed.[Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks.[Link]

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